6-Butyl-3,4-dihydro-2H-pyran
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Overview
Description
6-Butyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound with a six-membered ring containing one oxygen atom and a butyl substituent at the 6th position. This compound is part of the dihydropyran family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the use of olefin metathesis and double bond migration sequences catalyzed by Grubbs’ catalysts. These reactions typically require hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) to activate the catalysts .
Another method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature. This approach offers a practical and mild synthesis route for substituted pyrans .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C). This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyran derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the butyl group or the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions include various substituted pyrans, lactones, and tetrahydropyran derivatives .
Scientific Research Applications
6-Butyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Butyl-3,4-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the oxygen atom in the ring, which can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A parent compound without the butyl substituent.
3,6-Dihydro-2H-pyran: An isomer with a different position of the double bond.
Tetrahydropyran: A fully saturated analog of 3,4-dihydro-2H-pyran.
Uniqueness
6-Butyl-3,4-dihydro-2H-pyran is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This substituent can enhance the compound’s solubility in organic solvents and modify its interaction with other molecules .
Properties
CAS No. |
52054-82-7 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
6-butyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-2-3-6-9-7-4-5-8-10-9/h7H,2-6,8H2,1H3 |
InChI Key |
JYYFQSTVSLWYGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCCCO1 |
Origin of Product |
United States |
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